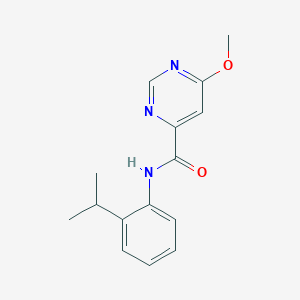
N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide” would likely depend on its specific structure. For example, similar compounds often have properties such as density, hydrophobicity, physical state, and vapor pressure .
Wissenschaftliche Forschungsanwendungen
Spectral Studies and Substituent Effects
A series of compounds related to N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide have been synthesized and examined for their spectral characteristics. The IR and ^1H NMR spectral data of these compounds show significant influence from substituents, as evidenced by statistical analysis correlating spectral data with Hammett sigma constants, F, and R parameters. These findings offer insights into how different substituents affect the spectral properties of such compounds, which is crucial for their characterization and potential applications in materials science and pharmaceuticals (R. Arulkumaran et al., 2014).
Heterocyclization and Kinase Inhibition
Research into related chemical structures has led to the development of methods for preparing heterocyclic compounds, including isoflavones and 2-aminopyrimidines, through condensation reactions. These compounds have shown potential as kinase inhibitors, which could have implications for cancer treatment and other diseases where kinase activity is a factor (V. Moskvina et al., 2015).
Polyamide Synthesis
The synthesis of new aromatic polyamides containing alkylphenylimide units demonstrates the potential of N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide-related structures in creating materials with enhanced thermal stability and solubility. These polyamides exhibit amorphous characteristics and layered structures, which could be valuable in high-performance polymer applications (K. Choi & J. Jung, 2004).
Electrosynthesis and Electrochromic Properties
In the field of electrosynthesis, compounds with structural similarities have been used to explore novel anodic electrochromic aromatic polyamides. These materials show promise for applications in smart windows and displays due to their multi-stage oxidative coloring and excellent thermal stability (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Synthetic Methodologies and Drug Development
Advancements in synthetic methodologies for related compounds highlight the potential for developing new pharmaceuticals. Techniques such as the ANRORC rearrangement have facilitated the creation of novel chromone–pyrimidine hybrids, which could serve as scaffolds for drug discovery (M. Sambaiah et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)11-6-4-5-7-12(11)18-15(19)13-8-14(20-3)17-9-16-13/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDBQPLJZXOKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

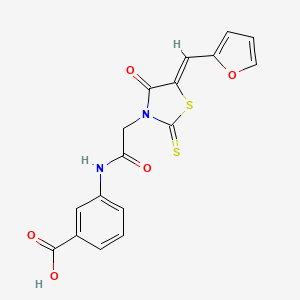
![N-(3,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2942424.png)
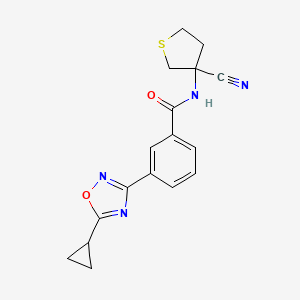
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)
![2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2942427.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2942430.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)
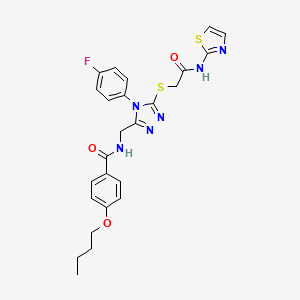
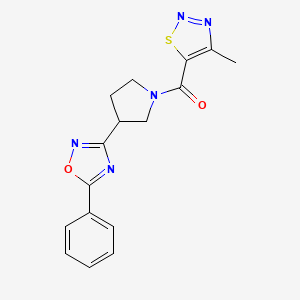
![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)
![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)
![2-chloro-N-[5-(2-chloropyridine-4-amido)-1H-indazol-3-yl]pyridine-4-carboxamide](/img/structure/B2942441.png)

